Product packaging for 3-Formylthiophene-2-sulfonamide(Cat. No.:CAS No. 1849260-59-8)

3-Formylthiophene-2-sulfonamide

Cat. No.: B2479634
CAS No.: 1849260-59-8
M. Wt: 191.22
InChI Key: WZZUOOZTMDXOOS-UHFFFAOYSA-N
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Description

3-Formylthiophene-2-sulfonamide is a high-purity chemical reagent designed for research and development applications. As a synthetic intermediate, it offers researchers a versatile building block, particularly in medicinal chemistry. The simultaneous presence of a sulfonamide group, known to act as a potent zinc-binding group (ZBG) in inhibitors for enzymes like carbonic anhydrase , and a formyl group, which is a highly reactive handle for further synthetic modification, makes this compound a valuable precursor for constructing more complex molecules. Thiophene-sulfonamide scaffolds are recognized in pharmacological research for their biological activity. For instance, substituted thieno[3,2-b]thiophene-2-sulfonamides have been developed as topically active carbonic anhydrase inhibitors for potential application in treating elevated intraocular pressure . Furthermore, recent studies on 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated significant antibacterial efficacy against drug-resistant bacterial strains such as New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae . The sulfonamide functional group is a cornerstone in drugs that exhibit a range of pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase properties, allowing them to play a role in treating a diverse range of conditions . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO3S2 B2479634 3-Formylthiophene-2-sulfonamide CAS No. 1849260-59-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-formylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S2/c6-11(8,9)5-4(3-7)1-2-10-5/h1-3H,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZUOOZTMDXOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C=O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3 Formylthiophene 2 Sulfonamide

Reactivity Profiles of the Formyl Group

The aldehyde (formyl) group in 3-formylthiophene-2-sulfonamide is a primary site for a variety of chemical transformations, including condensation, oxidation, and reduction reactions.

Condensation Reactions and Imine Formation

The formyl group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration. masterorganicchemistry.com The general mechanism, often catalyzed by acid, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The primary amine then acts as a nucleophile, attacking the carbonyl carbon to form a carbinolamine intermediate. Subsequent proton transfer and elimination of a water molecule yield the final imine product. masterorganicchemistry.com

The formation of N-sulfonyl imines from aldehydes and sulfonamides can be achieved through various catalytic methods. organic-chemistry.org For instance, pyrrolidine (B122466) can act as an organocatalyst in a biomimetic approach to synthesize aldimines from aldehydes and compounds with an amino group. organic-chemistry.orgorganic-chemistry.org This nucleophilic catalysis proceeds through an iminium activation pathway. organic-chemistry.org Another method involves the use of tris(2,2,2-trifluoroethyl)borate as a mild and general reagent for the condensation of amines with carbonyl compounds to produce N-sulfonyl imines at room temperature. organic-chemistry.orgorganic-chemistry.org

The stability of the resulting imine can be influenced by the nature of the substituents. In some cases, the initially formed imine may undergo further reactions. For example, radical cyclizations of ene-sulfonamides can lead to transient imine intermediates which can then undergo reduction or hydration and fragmentation. beilstein-journals.org Similarly, the reaction of 2-iminothiolane (B1205332) with amino groups in proteins and peptides initially forms a thiol adduct that can decay to a more stable N-substituted 2-iminothiolane. nih.gov

Aldehyde Oxidation and Reduction Transformations

The formyl group of this compound can be oxidized to a carboxylic acid or reduced to a primary alcohol. The oxidation of aldehydes to carboxylic acids is a common transformation that can be achieved using a variety of oxidizing agents.

Conversely, the reduction of the aldehyde to a primary alcohol can be accomplished using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The choice of reducing agent depends on the presence of other reducible functional groups in the molecule. For instance, in a related compound, 2-thiophenecarboxaldehyde, reduction is a key synthetic step. chemicalbook.comchemicalbook.com

One-pot oxidation of an alcohol followed by condensation with a sulfonamide can yield N-sulfonyl imines under mild conditions. organic-chemistry.org

Reactivity of the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH₂) is another key reactive center in the molecule, characterized by its acidic proton and the potential for substitution at the nitrogen atom.

N-Substitution Reactions and Their Chemical Implications

The nitrogen atom of the sulfonamide can undergo substitution reactions, leading to the formation of N-substituted derivatives. These reactions typically involve the deprotonation of the sulfonamide nitrogen by a base, followed by reaction with an electrophile. A variety of N-substituted sulfonamides can be synthesized through methods like alkylation or arylation. organic-chemistry.org For example, copper-catalyzed amidation of allylic and benzylic C-H bonds can be used to couple various hydrocarbon species with sulfonamides. organic-chemistry.org

The nature of the substituent on the nitrogen atom can have significant implications for the chemical and biological properties of the resulting molecule. The synthesis of N-substituted sulfonamides is an active area of research in medicinal chemistry. researchgate.net

Acidic Properties and Salt Formation

Electrophilic and Nucleophilic Reactivity of the Thiophene (B33073) Ring

The thiophene ring is an aromatic heterocycle that can undergo both electrophilic and nucleophilic substitution reactions. The presence of the electron-withdrawing formyl and sulfonamide groups deactivates the thiophene ring towards electrophilic attack and activates it towards nucleophilic attack.

Electrophilic Substitution: The bromine and sulfonyl chloride groups on a thiophene ring can enhance its reactivity towards nucleophiles. evitachem.com Conversely, these electron-withdrawing groups make electrophilic substitution more difficult compared to unsubstituted thiophene.

Nucleophilic Substitution: The sulfonyl group in compounds like 2-bromothiophene-3-sulfonamide (B13460583) is highly reactive towards nucleophiles, allowing for the formation of various derivatives through nucleophilic substitution. evitachem.com The sulfur atom in a thiolate is a potent nucleophile. researchgate.net The reactivity of sulfonamides can be either electrophilic or nucleophilic depending on the specific reagent and reaction conditions. For instance, N-methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide can react as an electrophile with enolates and as a nucleophile with benzyl (B1604629) halides. tcichemicals.com

The cysteine sulfhydryl group (thiol) is generally a weak nucleophile but can be ionized to the more reactive thiolate. nih.gov This thiolate is a soft nucleophile that preferentially reacts with soft electrophiles. nih.gov

Directed Electrophilic Aromatic Substitution Patterns

The formyl and sulfonamide groups on the thiophene ring are crucial in directing the position of incoming electrophiles during electrophilic aromatic substitution (EAS) reactions. The formyl group, being an electron-withdrawing group, deactivates the ring towards electrophilic attack. Conversely, the sulfonamide group's directing effect can be more complex. Generally, the interplay between these two groups dictates the regioselectivity of substitution, a fundamental concept in aromatic chemistry.

While specific studies on the directed electrophilic aromatic substitution of this compound are not extensively detailed in the provided results, the principles of EAS on substituted thiophenes provide a framework for predicting its reactivity. The deactivating nature of both the formyl and sulfonamide groups suggests that harsh reaction conditions might be necessary to achieve substitution. The positions open for substitution are the C4 and C5 carbons of the thiophene ring. The precise outcome would depend on the specific electrophile and reaction conditions employed.

Cross-Coupling Reaction Methodologies for Thiophene Functionalization

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are instrumental in modifying aromatic systems like thiophene. For this compound, these reactions offer a pathway to introduce a wide array of functional groups, thereby accessing a diverse range of derivatives.

Methodologies such as Suzuki, Stille, and Heck coupling, which are staples in modern organic synthesis, could be applied to a halogenated precursor of this compound. For instance, a bromo or iodo derivative at the C4 or C5 position would serve as a suitable substrate for these palladium-catalyzed reactions. These reactions are known for their high efficiency and functional group tolerance. thieme-connect.de The synthesis of 3-sulfenylindole derivatives through an oxidative cross-dehydrogenative coupling reaction highlights an innovative approach to functionalization that could potentially be adapted for thiophene systems. nih.gov

Tautomeric Equilibria in Sulfonamide-Aldehyde Systems

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a key feature of many organic molecules, including those with sulfonamide and aldehyde functionalities. researchgate.net In the context of this compound, the potential for tautomerism adds another layer of complexity to its chemical identity.

Characterization of Keto-Hydrazo and Enol-Azo Tautomers

In systems containing both a sulfonamide and an aldehyde group, a specific type of tautomerism can arise, often referred to as keto-enol tautomerism of the aldehyde and a related equilibrium involving the sulfonamide. britannica.com While the classic keto-enol tautomerism pertains to the aldehyde group, the sulfonamide moiety can also participate in proton transfer, leading to different tautomeric forms. In related azo dye systems, the equilibrium between azo-enol and keto-hydrazone forms is well-documented. unifr.chpsu.eduresearchgate.net This involves the migration of a proton and a shift in double bonds.

For this compound, the aldehyde can exist in equilibrium with its enol form. britannica.com Furthermore, the sulfonamide group's acidic proton can potentially be involved in intramolecular hydrogen bonding or transfer, leading to different tautomeric structures. The characterization of these tautomers typically relies on spectroscopic techniques such as NMR and UV-Vis spectroscopy, often complemented by computational studies to determine the relative stabilities of the different forms. researchgate.net

Factors Governing Tautomeric Stability and Interconversion

The position of the tautomeric equilibrium is influenced by a variety of factors, including the electronic nature of substituents, solvent polarity, temperature, and pH. psu.edursc.org

Substituent Effects: The electron-withdrawing nature of the formyl group and the sulfonamide group on the thiophene ring can influence the acidity of protons and the stability of the different tautomeric forms.

Solvent Polarity: The polarity of the solvent plays a critical role. rsc.org Polar solvents may stabilize more polar tautomers through hydrogen bonding, while nonpolar solvents will favor less polar forms. For instance, in some azo dye systems, polar solvents, high temperatures, and neutral pH favor the keto form. psu.edu

Hydrogen Bonding: Intramolecular and intermolecular hydrogen bonding can significantly stabilize certain tautomers. psu.edursc.org The presence of both a proton-donating group (the sulfonamide N-H) and proton-accepting groups (the carbonyl oxygen and sulfonamide oxygens) in this compound allows for the possibility of intramolecular hydrogen bonds, which could favor a specific tautomeric form.

pH: The pH of the medium can dramatically shift the equilibrium by protonating or deprotonating acidic or basic sites within the molecule, thereby favoring one tautomer over another. psu.edu

Temperature: Temperature can also affect the equilibrium, with higher temperatures often favoring the conversion to a less stable tautomer if the activation energy barrier can be overcome.

Below is a table summarizing the factors that influence tautomeric equilibria:

FactorInfluence on Tautomeric Equilibrium
Substituent Effects Electron-donating or -withdrawing groups can alter the acidity and basicity of sites involved in tautomerism, thereby shifting the equilibrium.
Solvent Polarity Polar solvents tend to stabilize more polar tautomers, while nonpolar solvents favor less polar forms. rsc.org
Hydrogen Bonding Intramolecular hydrogen bonds can stabilize specific tautomers, while intermolecular hydrogen bonding with the solvent can also play a significant role. psu.edu
pH The acidity or basicity of the solution can lead to protonation or deprotonation, favoring the tautomer that is more stable under those conditions. psu.edu
Temperature An increase in temperature can provide the energy needed to overcome the activation barrier for interconversion, potentially shifting the equilibrium.

Rational Design and Derivatization Strategies for 3 Formylthiophene 2 Sulfonamide Analogues

Structural Modifications at the Formyl Position

The aldehyde functional group at the 3-position of the thiophene (B33073) ring is a key site for a variety of chemical transformations, enabling the extension of conjugated systems and the introduction of diverse functionalities.

Extension of Conjugated Systems via Condensation Reactions (e.g., Azo Dyes)

The formyl group readily participates in condensation reactions, a powerful strategy for extending the π-conjugated system of the molecule. A prominent example is the synthesis of azo dyes. This process typically involves the diazotization of a primary aromatic amine to form a diazonium salt, which then couples with an electron-rich aromatic compound. unb.cauomustansiriyah.edu.iqmdpi.com While direct synthesis of an azo dye from 3-formylthiophene-2-sulfonamide as the coupling component is a viable strategy, the more common approach involves the reaction of a diazonium salt with a suitable aromatic or heteroaromatic amine or phenol. uomustansiriyah.edu.iqmdpi.com The resulting azo compounds often exhibit intense colors and have been explored for various applications, including as pH indicators. uomustansiriyah.edu.iq The synthesis is typically a two-step process starting with the creation of an aromatic diazonium ion from an aniline (B41778) derivative, followed by coupling with an aromatic compound. unb.ca The reaction conditions, such as temperature and pH, are crucial for successful synthesis. uomustansiriyah.edu.iqyoutube.com

Diversification through Imine and Enamine Chemistry

The reaction of the formyl group with primary and secondary amines provides a straightforward route to imines (Schiff bases) and enamines, respectively. libretexts.orgyoutube.comyoutube.com These reactions are typically acid-catalyzed and reversible. libretexts.orgyoutube.com The formation of an imine involves the nucleophilic addition of a primary amine to the carbonyl carbon, followed by dehydration to yield the C=N double bond. libretexts.orgyoutube.com Similarly, secondary amines react to form an initial iminium ion, which then loses a proton from an adjacent carbon to form the enamine. libretexts.orgyoutube.com This diversification strategy introduces new structural motifs and potential hydrogen bonding sites, which can significantly influence the biological activity of the resulting analogues.

Strategic Functionalization of the Sulfonamide Nitrogen

The sulfonamide group is a well-established pharmacophore in drug discovery, and its nitrogen atom offers a prime location for strategic functionalization. researchgate.netimpactfactor.org

Hybrid Molecule Generation Incorporating Diverse Chemical Entities

A more advanced approach involves the generation of hybrid molecules by linking the sulfonamide nitrogen to other biologically active chemical entities. This strategy aims to combine the pharmacological properties of two different pharmacophores into a single molecule, potentially leading to synergistic effects or a dual mode of action. For example, a sulfonamide moiety could be coupled with other heterocyclic systems known for their therapeutic potential, such as pyrimidines or thiadiazoles. nih.gov This approach has been successfully employed to create novel compounds with enhanced antitumor or antimicrobial activities. nih.gov

Substitution Patterns and Heteroatom Incorporation on the Thiophene Ring System

Modification of the thiophene ring itself provides another avenue for structural diversification and optimization of biological activity.

The introduction of various substituents onto the thiophene ring can significantly alter the electronic properties and steric profile of the molecule. researchgate.net For instance, the synthesis of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides has been reported, where the substituent at the 5-position influences the compound's inhibitory activity against carbonic anhydrase isoforms. nih.gov The synthesis of these derivatives can be achieved by reacting a halo-substituted thiophene sulfonamide with an appropriate nucleophile. nih.gov Furthermore, the incorporation of additional heteroatoms into the thiophene ring or the fusion of the thiophene ring with other heterocyclic systems can lead to the formation of novel chemical scaffolds with unique biological properties. google.com The substitution of a carbon atom with sulfur in thiophene leads to significant changes in electron distribution and molecular geometry. researchgate.net

Regioselective Introduction of Additional Functional Groups

The regioselective functionalization of the this compound scaffold is a key strategy for fine-tuning its molecular properties. The reactivity of the thiophene ring, influenced by the electron-withdrawing formyl and sulfonamide groups, allows for targeted modifications. One prominent strategy involves the construction of hybrid molecules where the sulfonamide moiety is linked to other pharmacologically relevant units, such as a 1,2,3-triazole ring.

In one such approach, novel hybrid compounds were synthesized by linking sulfonamide units to a 1,2,3-triazole core. nih.gov Although not starting directly from this compound, the principles of combining sulfonamide and triazole moieties are relevant. This research demonstrated that such hybrid structures can exhibit significant biological activities, including antioxidant, enzyme inhibition, and anticancer effects. nih.gov For example, specific compounds within the synthesized series showed potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov Furthermore, certain derivatives displayed notable antiproliferative activity against cancer cell lines. nih.gov

This highlights a rational design approach where the sulfonamide scaffold serves as a platform for the introduction of functional groups (like the triazole) that are known to interact with biological targets. The resulting hybrid molecules can benefit from the combined properties of both parent moieties.

Table 1: Examples of Bioactivities in Sulfonamide-Triazole Hybrids

Compound ID Target Activity
8 Acetylcholinesterase (AChE) Potent Inhibition
13 Acetylcholinesterase (AChE) Potent Inhibition
9 Butyrylcholinesterase (BuChE) Strongest Inhibition
13 PC3 Cancer Cells Antiproliferative Effect

| 9 | Caco-2 Cancer Cells | Antiproliferative Effect |

This table summarizes the findings on novel sulfonamide-1,2,3-triazole hybrids, illustrating the potential of combining a sulfonamide scaffold with other functional heterocyclic units. nih.gov

Fusion with Other Heterocyclic Scaffolds

A more advanced derivatization strategy involves the fusion of the thiophene ring of this compound with other heterocyclic systems to create rigid, polycyclic structures. This approach can lead to compounds with unique three-dimensional shapes and electronic properties, significantly altering their interaction with biological targets.

One relevant example is the synthesis of thieno[2,3-b]thiopyran-4-one (B13878582) derivatives. While not originating directly from this compound, this work illustrates the fusion of a thiophene ring with a thiopyranone ring. researchgate.net The synthesis involved the reaction of a deprotonated methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate with aryl isothiocyanates to yield methyl 5-(arylamino)-4-oxothieno[2,3-b]thiopyran-6-carboxylates. researchgate.net

This class of fused heterocycles demonstrates how the thiophene core can be elaborated into more complex bicyclic systems. The resulting thieno[2,3-b]thiopyran-4-one scaffold is a rigid structure that locks the orientation of the substituent groups. Such conformational constraint is a key principle in rational drug design, as it can reduce the entropic penalty of binding to a biological target and enhance selectivity. The study successfully created a series of these fused compounds, confirming their structures through spectral and microanalytical data. researchgate.net

Table 2: Synthesis of Fused Thieno[2,3-b]thiopyran-4-one Derivatives

Reactant A Reactant B Product

This table outlines the key reactants used to synthesize fused thieno[2,3-b]thiopyran-4-one derivatives, demonstrating a strategy for creating complex heterocyclic systems based on a thiophene core. researchgate.net

Advanced Computational and Theoretical Studies of 3 Formylthiophene 2 Sulfonamide and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to the theoretical investigation of molecular systems. DFT has proven to be a reliable method for studying thiophene (B33073) sulfonamide derivatives, offering a balance between computational cost and accuracy. researchgate.net Calculations are often performed using specific functionals, such as Becke’s three-parameter hybrid functional (B3LYP), combined with appropriate basis sets like 6-311G(d,p), to model the electronic structure and properties of these molecules. researchgate.netmdpi.com

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For thiophene sulfonamide derivatives, DFT calculations have been used to determine key structural parameters, including bond lengths and angles. mdpi.com

Theoretical calculations show that the intramolecular distances of the S=O and S-NH₂ bonds in the sulfonamide group are typically in the range of 1.45 Å to 1.46 Å and 1.67 Å to 1.68 Å, respectively. mdpi.com The bond angles of O=S=O have been calculated to be between 120.46° and 121.18°, which aligns closely with experimental values. researchgate.netmdpi.com These optimized structures provide a foundational understanding of the molecule's three-dimensional shape. Conformational analysis further explores the different spatial arrangements (conformers) of the molecule and their relative energies, which is crucial for understanding its flexibility and how it might interact with other molecules. In solid-state structures of related compounds, the geometry can be planar, a feature that may be restricted by intermolecular interactions, whereas gas-phase optimized structures often show more rotational freedom of substituent groups. researchgate.net

Table 1: Selected Calculated vs. Experimental Geometrical Parameters for Thiophene Sulfonamide Derivatives

Parameter Bond/Angle Calculated Value (DFT/B3LYP) Experimental Value
Bond Length S=O (sulfonamide) 1.45 - 1.46 Å 1.42 Å
Bond Length S-NH₂ (sulfonamide) 1.67 - 1.68 Å 1.64 Å
Bond Angle O=S=O (sulfonamide) 120.46 - 121.18° 123.1°
Bond Angle O=S-NH₂ (sulfonamide) 105.04 - 111.26° 105.4°

Note: Calculated values are for a series of thiophene sulfonamide derivatives. Experimental values are from referenced literature for comparison. researchgate.netmdpi.com

Understanding the electronic structure of a molecule is key to predicting its reactivity and properties. Frontier Molecular Orbital (FMO) theory is a critical component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.govnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com For a series of thiophene sulfonamide derivatives, these energy gaps have been calculated to be in the range of 3.44–4.65 eV, indicating that the compounds are stable. mdpi.com The presence of highly electronegative heteroatoms can disturb the pattern of the FMOs. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for Thiophene Sulfonamide Derivatives

Compound Derivative HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Derivative 3 -7.21 -2.56 4.65
Derivative 7 -6.21 -2.77 3.44
Derivative 1 -6.78 -2.48 4.30
Derivative 2 -6.83 -2.57 4.26

Note: Data is for selected derivatives from a computational study. A higher energy gap generally corresponds to greater molecular stability. researchgate.netmdpi.com

Another powerful tool for analyzing electronic structure is the Molecular Electrostatic Potential (MESP) map. The MESP illustrates the charge distribution across a molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net This provides valuable information about how a molecule will interact with other molecules, including electrophilic and nucleophilic attack sites, and helps to analyze the relationship between molecular structure and physicochemical properties. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental structure. Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is an effective technique for identifying functional groups. mdpi.com

Theoretical IR spectra for thiophene sulfonamide derivatives have been calculated using DFT methods. researchgate.netmdpi.com These computational studies allow for the assignment of specific vibrational modes to functional groups within the molecule. For example, the characteristic stretching vibration for the sulfonamide S-N bond has been computationally identified and agrees with reported experimental values. rsc.org Similarly, the symmetric and asymmetric stretching vibrations of the SO₂ group fall within a predictable range. rsc.org The strong correlation between calculated and experimental spectra confirms the accuracy of the computed molecular geometries and provides a deeper understanding of the molecule's vibrational characteristics. mdpi.comrsc.org

Theoretical Exploration of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing stationary points, including intermediates and, most importantly, transition states. A transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction's feasibility and rate. nih.gov

While specific mechanistic studies for 3-Formylthiophene-2-sulfonamide are not extensively detailed in the literature, the synthesis of related thiophene and sulfonamide compounds has been explored theoretically. For instance, the synthesis of 3-substituted thiophene-2-carboxamides can proceed through the cyclization of precursors, a mechanism that can be modeled to understand the formation of the thiophene ring. nih.gov Another relevant mechanism is the electrochemical synthesis of sulfonamides from thiols and amines. nih.gov Computational studies propose that this reaction proceeds through the formation of a disulfide, followed by the oxidation of the amine to an aminium radical intermediate, which then reacts with the disulfide to ultimately form the sulfonamide via sulfenamide (B3320178) and sulfinamide intermediates. nih.govnih.gov DFT calculations can be used to determine the energy barriers for each step in such a proposed mechanism, identifying the rate-determining step and providing a comprehensive picture of the reaction pathway. chemrxiv.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

In the context of medicinal chemistry, this compound and its derivatives are of interest for their potential biological activity. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how these molecules (ligands) might bind to biological targets, such as proteins or enzymes. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target, generating a binding score or energy that estimates the binding affinity. nih.gov Thiophene-based sulfonamides have been studied as inhibitors of enzymes like carbonic anhydrase. Docking studies for these compounds have revealed how the sulfonamide and thiophene moieties play significant roles in binding to the enzyme. In some cases, docking scores for thiophene derivatives have been found to be in the range of -6 to -12 kcal/mol, indicating potentially strong binding interactions.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex over time. An MD simulation can assess the stability of the docked pose and reveal conformational changes in both the ligand and the protein. nih.gov The stability of the complex is often evaluated by monitoring the root mean square deviation (RMSD) over the simulation time. A low and stable RMSD value suggests that the ligand remains securely bound within the protein's binding pocket, indicating a stable complex. These simulations offer crucial insights into the dynamic nature of molecular recognition, guiding the design of more potent and selective therapeutic agents.

Strategic Utility of the 3 Formylthiophene 2 Sulfonamide Scaffold in Broader Chemical Research

Contributions to Heterocyclic Chemistry and Building Block Synthesis

The 3-formylthiophene-2-sulfonamide scaffold serves as a highly valuable building block in heterocyclic chemistry. The thiophene (B33073) core is a well-established pharmacophore found in numerous medicinal compounds, and its derivatives are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. researchgate.net The presence of the formyl and sulfonamide groups provides reactive handles for a variety of chemical transformations, enabling the synthesis of a diverse library of heterocyclic compounds.

The aldehyde at the 3-position can readily undergo condensation reactions with a wide range of nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to form Schiff bases, hydrazones, and other carbon-carbon and carbon-nitrogen bond-containing products. These reactions are fundamental in the construction of more complex heterocyclic systems. For instance, the Gewald reaction, a well-known method for synthesizing 2-aminothiophenes, highlights the utility of multifunctional thiophene precursors in building new rings. researchgate.net While not a direct reaction of this compound, the principle of using a substituted thiophene to construct other heterocycles is well-established.

The sulfonamide group at the 2-position not only imparts specific physicochemical properties but can also direct reactions and participate in cyclization processes. The N-H proton of the sulfonamide is acidic and can be involved in intramolecular hydrogen bonding or act as a nucleophile under certain conditions. This dual reactivity of the formyl and sulfonamide groups makes this compound a versatile synthon for the creation of fused thiophene heterocycles, such as thienopyrimidines, thienopyridines, and thienothiazines, which are of significant interest in medicinal chemistry.

The versatility of thiophene derivatives as building blocks is further exemplified by their use in multicomponent reactions, allowing for the rapid assembly of complex molecules from simple starting materials. researchgate.net The this compound scaffold is well-suited for such reactions, offering multiple points of diversity.

Design and Assembly of Complex Molecular Architectures

The inherent reactivity and defined geometry of the this compound scaffold make it an excellent platform for the design and assembly of complex molecular architectures. The planar nature of the thiophene ring, combined with the ability to introduce various substituents through reactions of the formyl and sulfonamide groups, allows for the construction of molecules with well-defined three-dimensional structures.

One area where this is particularly relevant is in the synthesis of heteroacenes and other π-conjugated systems. Thieno[3,2-b]thiophene-based compounds, for example, have been synthesized and are of interest for their applications in organic electronics. beilstein-journals.org The synthesis of such fused systems often relies on the strategic placement of reactive groups on the thiophene ring that can undergo intramolecular cyclization reactions. The formyl and sulfonamide groups of this compound can be chemically modified to introduce the necessary functionalities for such cyclizations, leading to the formation of extended, rigid, and planar aromatic systems.

The ability to build upon the this compound core allows for the creation of molecules with tailored properties. For example, by reacting the formyl group with different aromatic or heterocyclic amines, a series of Schiff bases with varying electronic and steric properties can be generated. These, in turn, can serve as ligands for metal complexes or as building blocks for supramolecular assemblies.

The following table provides examples of how the functional groups on a thiophene scaffold can be utilized to build more complex structures.

Functional Group on Thiophene ScaffoldType of ReactionResulting Structure/Application
Formyl GroupCondensation with aminesSchiff bases, potential ligands
Formyl GroupKnoevenagel condensationExtended conjugated systems
Sulfonamide GroupN-alkylation/arylationModified electronic properties, new synthetic handles
Formyl & Sulfonamide GroupsIntramolecular cyclizationFused heterocyclic systems (e.g., thienopyrimidines)

Development of Functional Materials and Organic Electronics Components (e.g., Dyes, Polymers)

Thiophene-based materials have gained significant importance in the field of materials science and technology due to their robust chemical nature and versatile functional properties. researchgate.net They are key components in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netnih.gov The this compound scaffold provides a foundational structure for the development of new functional materials within this domain.

The electron-withdrawing nature of both the formyl and sulfonamide groups can significantly influence the electronic properties of the thiophene ring, lowering the HOMO and LUMO energy levels. This tuning of the electronic band gap is crucial for the design of organic semiconductors. nih.gov The formyl group, in particular, can be used to extend the π-conjugation of the system through reactions like the Knoevenagel or Wittig reactions, leading to the formation of donor-acceptor (D-A) type chromophores. These D-A systems are essential for applications in organic photovoltaics and as fluorescent dyes.

Furthermore, the this compound unit can be incorporated into polymeric structures. The formyl group can be converted into other polymerizable functionalities, or the entire monomer can be integrated into a polymer backbone through various polymerization techniques. The resulting polymers would benefit from the inherent properties of the thiophene ring, such as high charge carrier mobility and environmental stability, while the sulfonamide group could enhance solubility and processability.

The table below lists potential applications of materials derived from the this compound scaffold.

Material TypePotential ApplicationKey Feature from Scaffold
Small Molecule DyesDye-sensitized solar cells, BioimagingTunable electronic properties, extended π-conjugation
Conjugated PolymersOrganic field-effect transistors (OFETs), Organic photovoltaics (OPVs)High charge carrier mobility, processability
Functional MonomersBuilding blocks for advanced materialsDefined chemical reactivity and geometry

Scaffold for Chemical Probe Development and Ligand Design in Chemical Biology

The this compound scaffold is a promising starting point for the development of chemical probes and ligands in the field of chemical biology. The sulfonamide moiety is a well-known pharmacophore present in a wide array of clinically approved drugs, exhibiting a broad range of biological activities. researchgate.net Thiophene derivatives themselves have been extensively investigated for their therapeutic potential. rroij.comnih.gov

The combination of a thiophene ring, a sulfonamide group, and a reactive aldehyde creates a "three-pronged" scaffold that can be systematically modified to explore structure-activity relationships (SAR). The formyl group can be used to attach the scaffold to a larger biomolecule, a fluorescent reporter, or a solid support, making it a versatile tool for creating chemical probes to study biological processes. For example, it can be used to covalently label proteins or to develop affinity-based probes.

The sulfonamide group can interact with various biological targets, most notably carbonic anhydrases and proteases. By synthesizing a library of derivatives of this compound with different substituents on the sulfonamide nitrogen, it is possible to develop potent and selective inhibitors for specific enzymes. The thiophene ring acts as a rigid core, positioning the key interacting groups (the sulfonamide and the modified formyl group) in a defined spatial arrangement for optimal binding to a target protein.

The following table summarizes the potential roles of the this compound scaffold in chemical biology.

ApplicationRole of the ScaffoldExample of Use
Chemical Probe DevelopmentCovalent labeling of biomoleculesThe formyl group reacts with nucleophilic residues on proteins.
Ligand Design for Drug DiscoveryCore structure for inhibitor designThe sulfonamide group targets enzyme active sites (e.g., carbonic anhydrase).
Structure-Activity Relationship (SAR) StudiesPlatform for systematic chemical modificationSynthesis of a library of derivatives with varied substituents to optimize biological activity.

Q & A

Basic: What are the standard synthetic routes for preparing 3-Formylthiophene-2-sulfonamide, and what reaction conditions are critical?

Answer:
Synthesis typically involves multi-step organic reactions. A common approach includes:

Thiophene Ring Formation : Cyclization of dicarbonyl precursors with sulfur sources under controlled heat (120–150°C) .

Sulfonamide Introduction : Reaction of the thiophene intermediate with sulfonating agents (e.g., chlorosulfonic acid) followed by amidation with ammonia or amines .

Formylation : Use of Vilsmeier-Haack reagent (POCl₃/DMF) to introduce the formyl group at the 3-position of the thiophene ring .
Critical Conditions :

  • Strict anhydrous environments during sulfonation to avoid hydrolysis.
  • Temperature control during formylation (0–5°C initial, then gradual warming to 60°C) to prevent side reactions .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 9.8–10.2 ppm (aldehyde proton) and δ 7.5–8.5 ppm (thiophene protons) confirm formylation and aromaticity .
    • ¹³C NMR : Signals at ~180 ppm (C=O of sulfonamide) and ~190 ppm (aldehyde carbon) .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 231.02 for C₆H₅NO₃S₂) .
  • IR Spectroscopy : Bands at ~1650 cm⁻¹ (C=O stretch) and ~1350/1150 cm⁻¹ (S=O asymmetric/symmetric stretches) .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:

  • Enzyme Inhibition : Acts as a scaffold for designing inhibitors targeting enzymes like carbonic anhydrase or lactate dehydrogenase due to its sulfonamide moiety .
  • Antimicrobial Studies : Derivatives show activity against Gram-positive bacteria (e.g., S. aureus) with MIC values <10 µg/mL .
  • Prodrug Development : The formyl group enables conjugation with bioactive moieties for targeted drug delivery .

Advanced: How can researchers optimize the yield and purity of this compound during synthesis?

Answer:

  • Stepwise Purification :
    • Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) isolates intermediates .
    • Recrystallization in ethanol/water (70:30) improves final product purity .
  • Reagent Optimization :
    • Use of Lewis acids (e.g., ZnCl₂) during formylation to enhance regioselectivity .
  • Yield Tracking : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) and adjust stoichiometry of sulfonating agents to avoid excess .

Advanced: What reaction mechanisms explain the electrophilic substitution behavior of this compound?

Answer:

  • Electrophilic Aromatic Substitution (EAS) :
    • The electron-withdrawing sulfonamide group directs incoming electrophiles (e.g., NO₂⁺) to the 5-position of the thiophene ring .
    • Aldehyde group further deactivates the ring, requiring strong electrophiles (e.g., nitronium ion in HNO₃/H₂SO₄) .
  • Oxidation Reactions :
    • MnO₂ selectively oxidizes the formyl group to a carboxylic acid under mild conditions (room temperature, acetone solvent) .

Advanced: How should researchers address contradictions in reported biological activity data for this compound derivatives?

Answer:

  • Source Analysis : Compare purity levels (e.g., HPLC ≥98% vs. crude samples) and synthetic routes (e.g., differences in formylation conditions) .
  • Biological Replication :
    • Standardize assay protocols (e.g., MIC testing using CLSI guidelines) .
    • Validate enzyme inhibition via kinetic assays (e.g., Lineweaver-Burk plots) to confirm competitive vs. non-competitive mechanisms .
  • Case Study : Discrepancies in IC₅₀ values for carbonic anhydrase inhibition (5 nM vs. 50 nM) were traced to residual DMF in samples, altering enzyme kinetics .

Advanced: What computational and experimental strategies elucidate the interactions of this compound with biological targets?

Answer:

  • Molecular Docking :
    • AutoDock Vina simulations predict binding poses with carbonic anhydrase (PDB ID: 3LXE), highlighting hydrogen bonds between sulfonamide and Thr199 .
  • X-ray Crystallography :
    • Co-crystallization with the target enzyme confirms binding mode (resolution ≤2.0 Å) .
  • In Vitro Profiling :
    • Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd ~10⁻⁸ M) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.